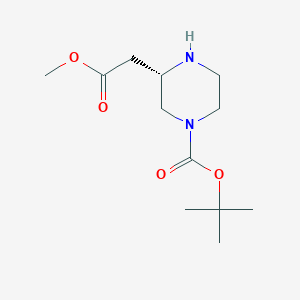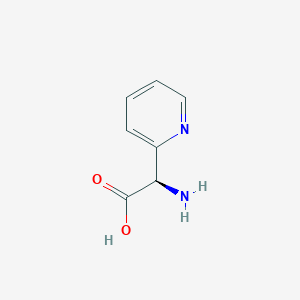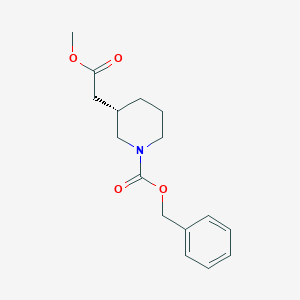
benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, viruses, and fungi. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and hepatitis C virus. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It has a high yield, which makes it cost-effective. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is also stable under normal laboratory conditions. However, one of the limitations of using benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential toxicity.
Direcciones Futuras
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several potential future directions for scientific research. Further studies are needed to determine its potential as an anticancer, antiviral, and antifungal agent. Its mechanism of action needs to be further elucidated to determine its potential as a therapeutic target. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can also be used as a starting material for the synthesis of other compounds with potential biological activities. Further studies are needed to determine the structure-activity relationship of benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and its derivatives.
Métodos De Síntesis
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of piperidine with benzyl chloroformate and 2-methoxy-2-oxoacetic acid in the presence of a base such as triethylamine. The reaction yields benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate as a white solid with a high yield.
Aplicaciones Científicas De Investigación
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has various scientific research applications. It is used as a starting material for the synthesis of other compounds with potential biological activities. It is also used as a tool compound for the study of various biochemical and physiological processes. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been studied for its potential anticancer, antiviral, and antifungal activities.
Propiedades
Número CAS |
1253792-17-4 |
|---|---|
Nombre del producto |
benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1 |
Clave InChI |
UZEBBOFZASZVBP-AWEZNQCLSA-N |
SMILES isomérico |
COC(=O)C[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Sinónimos |
(S)-1-Cbz-3-Piperidineacetic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




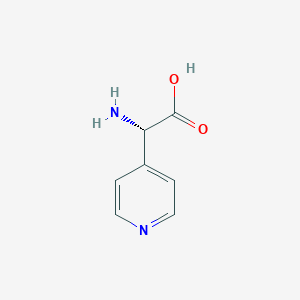
![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)

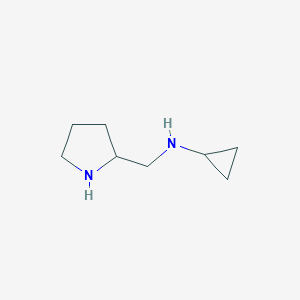
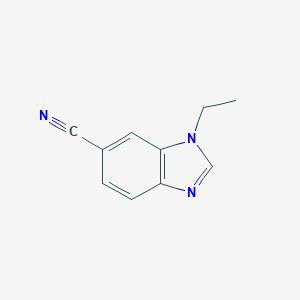

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)
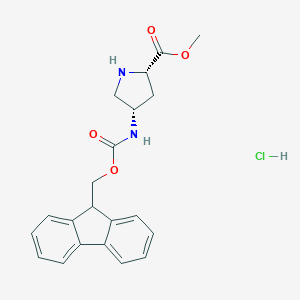
![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)
